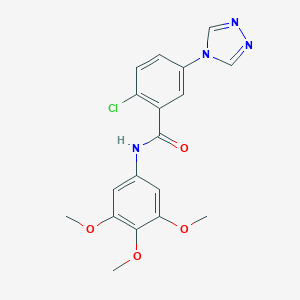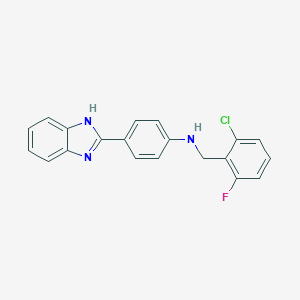![molecular formula C18H14N2O B315303 N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine](/img/structure/B315303.png)
N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine is a chemical compound that belongs to the class of dibenzofurans It is characterized by the presence of a pyridine ring attached to a dibenzofuran structure through a methylamine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine typically involves the reaction of dibenzo[b,d]furan-3-amine with pyridin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
化学反应分析
Types of Reactions
N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce piperidine derivatives.
科学研究应用
N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Dibenzo[b,d]furan-3-amine: Lacks the pyridin-3-ylmethyl group, making it less versatile in certain applications.
N-(pyridin-3-ylmethyl)formamide: Similar structure but different functional group, leading to different reactivity and applications.
6,6′-di(pyridine-3-yl)-2,2′-bidibenzo[b,d]furan: Contains two pyridine groups, offering different binding properties and applications.
Uniqueness
N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine is unique due to its specific combination of a dibenzofuran core with a pyridin-3-ylmethyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of scientific research applications.
属性
分子式 |
C18H14N2O |
|---|---|
分子量 |
274.3 g/mol |
IUPAC 名称 |
N-(pyridin-3-ylmethyl)dibenzofuran-3-amine |
InChI |
InChI=1S/C18H14N2O/c1-2-6-17-15(5-1)16-8-7-14(10-18(16)21-17)20-12-13-4-3-9-19-11-13/h1-11,20H,12H2 |
InChI 键 |
FEHBJSRIQQGYPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCC4=CN=CC=C4 |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCC4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(benzylcarbamoyl)phenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B315223.png)
![2-chloro-N-[2-(phenylsulfanyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315225.png)
![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315226.png)

![2-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315228.png)

![N-dibenzo[b,d]furan-3-yl-N-(2,3-dimethoxybenzyl)amine](/img/structure/B315234.png)

![4-[(2,4-Dichlorophenyl)methylamino]benzenesulfonamide](/img/structure/B315237.png)
![N-dibenzo[b,d]furan-3-yl-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B315239.png)
![N-dibenzo[b,d]furan-3-yl-N-(2,4-dimethoxybenzyl)amine](/img/structure/B315241.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B315244.png)
